

# Spectroscopic Profile of Ethyl 3-butenoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-butenoate** ( $C_6H_{10}O_2$ ), a valuable intermediate in organic synthesis. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and utilization in research and development.

# **Spectroscopic Data Summary**

The structural elucidation of **Ethyl 3-butenoate** is routinely achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses.

# Table 1: <sup>1</sup>H NMR Spectroscopic Data for Ethyl 3-butenoate (CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.85 - 5.75	m	-	=CH-
5.10 - 5.00	m	-	=CH <sub>2</sub>
4.14	q	7.1	-O-CH <sub>2</sub> -
3.03	d	7.0	-CH <sub>2</sub> -C=
1.25	t	7.1	-СНз

Note: Chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency.

Table 2: 13C NMR Spectroscopic Data for Ethyl 3-

butenoate (CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
171.5	C=O
131.0	=CH-
118.5	=CH <sub>2</sub>
60.5	-O-CH <sub>2</sub> -
40.0	-CH <sub>2</sub> -C=
14.2	-CH₃

Note: Chemical shifts are dependent on the solvent and the spectrometer frequency.

# Table 3: Infrared (IR) Spectroscopy Data for Ethyl 3butenoate



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch
~2980	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)[1]
~1645	Medium	C=C stretch (alkene)[1]
~1170	Strong	C-O stretch (ester)

# Table 4: Mass Spectrometry (MS) Data for Ethyl 3-

butenoate

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m/z	Relative Intensity	Possible Fragment
114	Moderate	[M] <sup>+</sup> (Molecular Ion)
85	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
69	High	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
41	Very High	[C₃H₅] <sup>+</sup> (Allyl cation)

Note: Fragmentation patterns can vary with the ionization technique and energy.[2]

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A sample of Ethyl 3-butenoate (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, approximately 0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.



- For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

### Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **Ethyl 3-butenoate** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm<sup>-1</sup>.

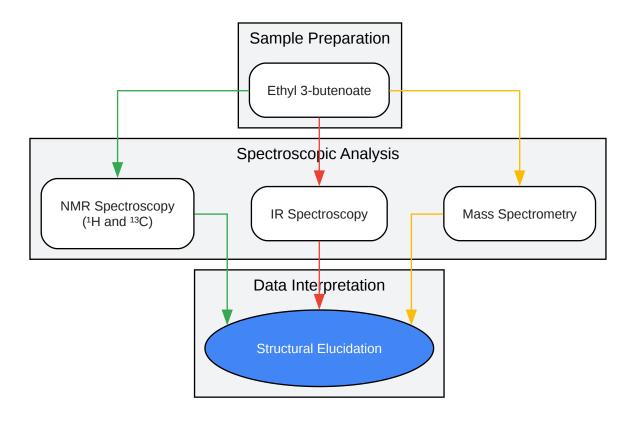
### **Mass Spectrometry (MS)**

- Sample Introduction and Ionization: The volatile **Ethyl 3-butenoate** sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification. Electron Ionization (EI) is a common method used for this type of analysis.[3]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Ethyl 3-butenoate**.





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Workflow for the spectroscopic analysis of *Ethyl 3-butenoate*.

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#### References

- 1. Ethyl 3-butenoate | 1617-18-1 | Benchchem [benchchem.com]
- 2. 3-Butenoic acid, ethyl ester [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
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